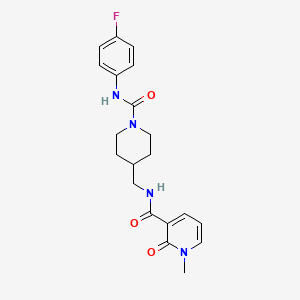

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The dihydropyridine ring is a six-membered ring with two double bonds and one nitrogen atom, which can have various effects on the reactivity and stability of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the carbamoyl group can participate in reactions with amines, alcohols, and other nucleophiles. The dihydropyridine ring can participate in reactions with electrophiles .Applications De Recherche Scientifique

Kinase Inhibition

A derivative of the mentioned compound has been identified as a potent and selective Met kinase inhibitor. This has led to its development and testing for its efficacy in tumor stasis in certain cancer models. For instance, Schroeder et al. (2009) discovered a closely related compound showing complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This compound has progressed into phase I clinical trials due to its promising preclinical safety profiles and in vivo efficacy (Schroeder et al., 2009).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of the compound have exhibited significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. Kambappa et al. (2017) synthesized and evaluated a series of derivatives, finding that they efficiently blocked the formation of blood vessels in vivo and exhibited distinct DNA binding/cleavage patterns, hinting at their potential efficacy as anticancer agents (Kambappa et al., 2017).

Metabolism and Excretion in Humans

The metabolism and excretion of a related compound were studied by Renzulli et al. (2011), revealing insights into the pharmacokinetics of these compounds. Their study showed that the compound was primarily excreted via feces and underwent extensive metabolism, with only negligible amounts excreted unchanged. This understanding is crucial for developing drugs with optimal efficacy and minimal side effects (Renzulli et al., 2011).

Therapeutic Potential in Eating Disorders

Another derivative was evaluated in a model of binge eating in female rats, indicating its potential use in treating eating disorders. Piccoli et al. (2012) found that specific antagonism at orexin receptors, which are targeted by these compounds, could be a novel approach for treating binge eating and possibly other compulsive eating disorders (Piccoli et al., 2012).

Antimicrobial Activity

Another study by Kumar et al. (2008) found that a related compound exhibited potent in vitro and in vivo activity against Mycobacterium tuberculosis. This suggests that derivatives of N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide might be useful in developing new antimicrobial agents (Kumar et al., 2008).

Orientations Futures

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, improving its synthesis, and testing it in more complex biological systems .

Propriétés

IUPAC Name |

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-24-10-2-3-17(19(24)27)18(26)22-13-14-8-11-25(12-9-14)20(28)23-16-6-4-15(21)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,22,26)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDYZJRYGSBUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)

![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)

![N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2656381.png)

![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)